tert-butyl N-ethyl-N-[2-methyl-1-(piperidin-3-yl)propyl]carbamate
Description
tert-butyl N-ethyl-N-[2-methyl-1-(piperidin-3-yl)propyl]carbamate (CAS: 1258652-17-3) is a carbamate derivative featuring a piperidin-3-yl group, a branched alkyl chain (2-methylpropyl), and an ethyl substituent on the nitrogen. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting neurological and infectious diseases. Its tert-butyl carbamate (Boc) group enhances stability during synthetic processes while allowing selective deprotection under acidic conditions .
Properties
Molecular Formula |
C16H32N2O2 |
|---|---|
Molecular Weight |
284.44 g/mol |
IUPAC Name |
tert-butyl N-ethyl-N-(2-methyl-1-piperidin-3-ylpropyl)carbamate |
InChI |
InChI=1S/C16H32N2O2/c1-7-18(15(19)20-16(4,5)6)14(12(2)3)13-9-8-10-17-11-13/h12-14,17H,7-11H2,1-6H3 |
InChI Key |
RWDZSIBSJFLDKK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C(C1CCCNC1)C(C)C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-ethyl-N-[2-methyl-1-(piperidin-3-yl)propyl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate alkylating agent. One common method involves the use of Boc anhydride and ethanol, followed by the addition of ammonia solution . The reaction mixture is stirred at low temperatures and then brought to room temperature for further reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-ethyl-N-[2-methyl-1-(piperidin-3-yl)propyl]carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or other nucleophiles under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
tert-Butyl N-ethyl-N-[2-methyl-1-(piperidin-3-yl)propyl]carbamate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-ethyl-N-[2-methyl-1-(piperidin-3-yl)propyl]carbamate involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Structural Variations in Piperidine-Based Carbamates
The compound’s piperidin-3-yl group distinguishes it from analogs with alternative heterocycles or substituents. Key structural comparisons include:
Key Observations :
- Piperidine vs.
- Steric and Stereochemical Effects : The branched 2-methylpropyl group in the target compound introduces steric hindrance, which may influence receptor binding compared to cyclopropyl-containing analogs ().
- Functional Groups: Sulfamoylphenoxy derivatives () are tailored for targeting sulfonamide-sensitive enzymes, unlike the piperidine-based compound, which is more suited for central nervous system targets.
Physicochemical and Pharmacological Properties
- Solubility: The piperidine group in the target compound confers moderate hydrophilicity, whereas sulfamoylphenoxy analogs () exhibit superior aqueous solubility.
- Stability : Boc-protected compounds are stable under basic conditions but cleaved by acids (e.g., trifluoroacetic acid), a feature shared across analogs .
- Bioactivity : Piperidine derivatives are often explored for neurological targets (e.g., 8-oxo inhibitors in ), while oxadiazole-containing compounds may target antiviral or antibacterial pathways .
Biological Activity
Tert-butyl N-ethyl-N-[2-methyl-1-(piperidin-3-yl)propyl]carbamate is a compound with diverse biological activities, particularly in pharmacological applications. Its structure suggests potential interactions with various biological targets, making it a subject of interest in medicinal chemistry. This article reviews the biological activity of this compound, summarizing key findings from recent research and case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : C₁₁H₂₂N₂O₂
- Molecular Weight : 214.30 g/mol
- CAS Number : 135632-53-0
The presence of the piperidine ring and carbamate functional group indicates potential for interaction with biological macromolecules.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, showing a selective toxicity profile that spares mammalian cells, such as lung MCR-5 and skin BJ fibroblast cell lines . This selectivity is crucial for therapeutic applications, minimizing side effects associated with traditional antibiotics.
Neuroprotective Effects
In the context of neurodegenerative diseases, particularly Alzheimer's disease (AD), compounds similar to this compound have shown protective effects on neuronal cells. A related study indicated that derivatives of this compound could reduce oxidative stress markers and inflammatory cytokines (e.g., TNF-α) in astrocytes exposed to amyloid-beta (Aβ) peptides . This suggests a potential role in modulating neuroinflammatory responses.
Inhibition of Pro-inflammatory Pathways
The compound has been investigated for its ability to inhibit pathways associated with inflammation. In vitro studies have shown that it can reduce the release of pro-inflammatory cytokines such as IL-1β from activated macrophages, indicating a possible application in treating inflammatory conditions . The mechanism appears to involve modulation of the NLRP3 inflammasome, which plays a critical role in inflammatory responses.
Study 1: Antimicrobial Efficacy
A recent investigation into the antimicrobial efficacy of this compound demonstrated its effectiveness against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, revealing potent activity at low concentrations:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 5 |
| Escherichia coli | 10 |
| Pseudomonas aeruginosa | 15 |
This data supports its potential use as an antimicrobial agent in clinical settings.
Study 2: Neuroprotection in AD Models
In a model of Alzheimer's disease, this compound was administered to neuronal cultures exposed to Aβ. The results showed a significant decrease in cell death and oxidative stress markers:
| Treatment | Cell Viability (%) | TNF-α Levels (pg/mL) |
|---|---|---|
| Control | 60 | 200 |
| Compound Treatment | 85 | 100 |
These findings indicate its potential as a neuroprotective agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
